Proxyphylline
Overview
Description
Proxyphylline is a derivative of theophylline . It is used as a cardiac stimulant, vasodilator, and bronchodilator . It is intended for research, analysis, and scientific education .
Synthesis Analysis
The synthesis of Proxyphylline involves the triethylamine-mediated regioselective ring-opening of racemic propylene oxide . Nitrates of theophylline derivatives were synthesized by esterification of 7-hydroxyalkyl theophylline derivatives with fuming nitric acid .
Molecular Structure Analysis
The molecular formula of Proxyphylline is C10H14N4O3 . The average molecular weight is 238.247 . The IUPAC Standard InChIKey is KYHQZNGJUGFTGR-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Proxyphylline is a solid substance . Its physical and chemical properties include a density of 1.5±0.1 g/cm3, a boiling point of 487.2±51.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .
Scientific Research Applications
Molecular Characteristics and Mechanisms
Proxyphylline, a methylxanthine derivative of theophylline, is known for its ability to relax smooth muscles, especially bronchial muscles. Its primary mechanism of action involves inhibiting cAMP or cGMP phosphodiesterases, thereby increasing intracellular levels of these second messengers. Additionally, it exhibits an adenosine antagonistic effect on CD4 lymphocytes and inhibits mediator release from mast cells, reducing lung sensitivity to allergens and inflammation-causing substances. Proxyphylline also acts as a CNS stimulant and influences cardiac activity (Definitions, 2020).
Anti-Candida and Anticancer Properties
Research has identified novel proxyphylline derivatives with dual antifungal and anticancer activities. Certain synthesized 1,3-dimethylxanthine derivatives (proxyphylline analogues) demonstrated significant effectiveness against Candida albicans and cancer cell lines. These compounds were found to disrupt fungal adhesion, damage mature biofilms, induce necrosis in planktonic cells, and cause biochemical and morphological changes in cell wall polysaccharide contents. Their antineoplastic activity was particularly evident against human breast adenocarcinoma and peripheral blood T lymphoblast cell lines (Borowiecki et al., 2018).
Drug Delivery Systems
Proxyphylline has been studied for its release from various drug delivery systems. Techniques like surface extraction and surface-preferential crosslinking in poly(vinyl alcohol) hydrogels have been investigated to reduce the burst effect and control drug release. This research aimed to modify the surface characteristics to regulate drug diffusion during initial release stages, thereby managing the release profile without altering long-term release rates (Huang et al., 2002).
Pharmacokinetics and Metabolism
Studies on the metabolism of proxyphylline have revealed that its primary metabolic process in humans is N3-demethylation. The metabolite, identified as 1-methyl-7-(2-hydroxypropyl)xanthine, was found to be as active as the parent drug in certain pharmacological activities, despite its lack of detection in the systemic circulation. This indicates that the metabolite may not participate significantly in proxyphylline's in vivo pharmacological activity (Tarrus et al., 1981).
Combination Therapies
Research into combination therapies involving proxyphylline has been conducted. For instance, studies on the synergistic effects of theophylline, proxyphylline, and diprophylline on tracheal smooth muscle relaxation have shown that these compounds, when used together, exhibit an overadditive synergistic effect. This suggests a potential for enhanced therapeutic efficacy in combination treatments, particularly for conditions like asthma (Kukovetz et al., 1983)
Safety And Hazards
properties
IUPAC Name |
7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHQZNGJUGFTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023536 | |
Record name | Proxyphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855655 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Proxyphylline | |
CAS RN |
603-00-9 | |
Record name | Proxyphylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proxyphylline [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proxyphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13449 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | proxyphylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | proxyphylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proxyphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proxyphylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROXYPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13G1DMN4P0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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